3-((4-Aminocyclohexyl)methyl)-o-toluidine
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Overview
Description
3-((4-Aminocyclohexyl)methyl)-o-toluidine is an organic compound that features a cyclohexyl group attached to an aminomethyl group, which is further connected to an o-toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminocyclohexyl)methyl)-o-toluidine typically involves the reaction of o-toluidine with 4-aminocyclohexylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-Aminocyclohexyl)methyl)-o-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-((4-Aminocyclohexyl)methyl)-o-toluidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((4-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Aminocyclohexyl)methyl)-o-toluidine
- 3-((4-Aminocyclohexyl)methyl)-p-toluidine
- 4-((4-Aminocyclohexyl)methyl)-p-toluidine
Uniqueness
3-((4-Aminocyclohexyl)methyl)-o-toluidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
85586-60-3 |
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Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
3-[(4-aminocyclohexyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-12(3-2-4-14(10)16)9-11-5-7-13(15)8-6-11/h2-4,11,13H,5-9,15-16H2,1H3 |
InChI Key |
MBERKBLRAGDOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CC2CCC(CC2)N |
Origin of Product |
United States |
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